REACTION_SMILES
|
[C:20](=[O:21])([O-:22])[O-:23].[C:6]([CH3:7])(=[O:8])[c:9]1[cH:10][cH:11][c:12]([OH:19])[c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18]1.[CH2:1]([CH2:2][CH2:3][CH3:4])[I:5].[CH3:26][C:27]#[N:28].[K+:24].[K+:25]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[O:19][c:12]1[cH:11][cH:10][c:9]([C:6]([CH3:7])=[O:8])[cH:18][c:13]1[C:14](=[O:15])[O:16][CH3:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(C(C)=O)ccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOc1ccc(C(C)=O)cc1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |